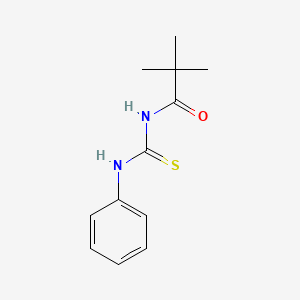
N-(anilinocarbonothioyl)-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds structurally related to "N-(anilinocarbonothioyl)-2,2-dimethylpropanamide" often involves complex organic reactions. For instance, the synthesis of N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide, a compound with a somewhat similar structure, is achieved through synthetic pathways starting from 1-methyl-2-carboxaldehyde, showcasing the versatile reactivity of such molecules in forming ligands with second coordination sphere functional groups (Cheruzel et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds in this category often features a complex arrangement of atoms and bonds. Such structures are typically determined through crystallographic methods or advanced spectroscopy. While specific data on "N-(anilinocarbonothioyl)-2,2-dimethylpropanamide" is not available, analogous compounds have been studied for their structure, showing the importance of X-ray crystallography in elucidating the arrangement of atoms within the molecule (Huang Ming-zhi et al., 2005).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, largely due to the reactive nature of their functional groups. For example, N-methyl-anilinoborane, a compound bearing resemblance in terms of the aniline component, demonstrates complex behavior in solution, leading to the formation of diverse boron-containing structures (Wrackmeyer et al., 2011). These reactions underline the chemical versatility and reactivity of such compounds.
Physical Properties Analysis
The physical properties of "N-(anilinocarbonothioyl)-2,2-dimethylpropanamide" and related compounds are critical in determining their applicability in various fields. While direct data is scarce, the study of similar compounds provides insights into their solubility, melting points, and stability. For instance, the synthesis and analysis of compounds with comparable functional groups offer valuable information on their behavior under different conditions (Selva et al., 2003).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles or electrophiles, are pivotal for understanding the potential applications and reactions of "N-(anilinocarbonothioyl)-2,2-dimethylpropanamide." Studies on related molecules illustrate the diverse reactivity patterns these compounds can exhibit, such as the formation of pyrimidine derivatives in reactions with 3-amino-3-thioxopropanamides (Dotsenko et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,2-dimethyl-N-(phenylcarbamothioyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-12(2,3)10(15)14-11(16)13-9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZOHSWHYQDPOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-(phenylcarbamothioyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

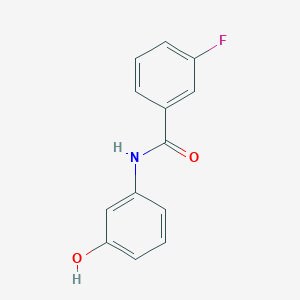
![N''-[3-methoxy-4-(4-nitrophenoxy)benzylidene]carbonohydrazonic diamide hydrochloride](/img/structure/B5796693.png)
![methyl 3-[(4-chlorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5796696.png)

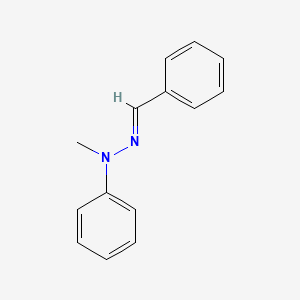
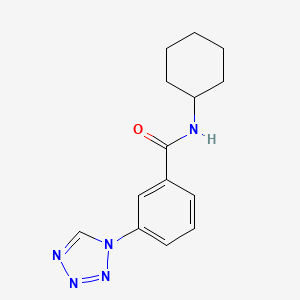

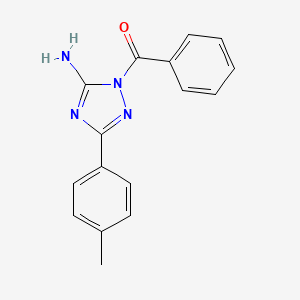

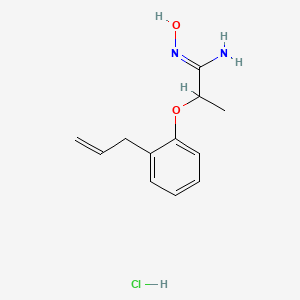

![2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5796786.png)
![2-bromo-N-[(2-pyrimidinylamino)carbonothioyl]benzamide](/img/structure/B5796787.png)
![5-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5796791.png)